9-アントラセンカルボニトリル

概要

説明

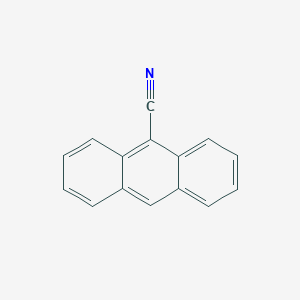

9-Anthracenecarbonitrile, also known as 9-cyanoanthracene or anthracene-9-carbonitrile, is an organic compound with the molecular formula C₁₅H₉N. It is a derivative of anthracene, where a cyano group (-CN) is attached to the ninth carbon atom of the anthracene ring system. This compound is known for its unique photophysical properties, making it valuable in various scientific research applications .

科学的研究の応用

9-Anthracenecarbonitrile has a wide range of applications in scientific research:

準備方法

Synthetic Routes and Reaction Conditions: 9-Anthracenecarbonitrile can be synthesized through several methods. One common method involves the reaction of anthracene with cyanogen bromide (BrCN) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of 9-anthracenecarbonitrile often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Types of Reactions:

Oxidation: 9-Anthracenecarbonitrile can undergo oxidation reactions to form anthraquinone derivatives.

Reduction: Reduction of 9-anthracenecarbonitrile can yield anthracene derivatives.

Substitution: The cyano group in 9-anthracenecarbonitrile can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Anthracene derivatives.

Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

作用機序

The mechanism of action of 9-anthracenecarbonitrile primarily involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as fluorescence microscopy and photophysical studies . The molecular targets and pathways involved include interactions with specific proteins and cellular components that can be visualized using fluorescence techniques .

類似化合物との比較

9-Anthracenemethanol: Similar in structure but with a hydroxymethyl group (-CH₂OH) instead of a cyano group.

9-Anthracenecarboxaldehyde: Contains an aldehyde group (-CHO) at the ninth position.

9-Anthracenecarboxylic acid: Features a carboxylic acid group (-COOH) at the ninth position.

Uniqueness: 9-Anthracenecarbonitrile is unique due to its strong fluorescence properties and the presence of the cyano group, which can participate in various chemical reactions. This makes it particularly valuable in photophysical studies and as a fluorescent probe in biological research .

生物活性

9-Anthracenecarbonitrile, also known as 9-cyanoanthracene, is an organic compound with the molecular formula CHN and a molecular weight of approximately 203.24 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article reviews the biological activity of 9-anthracenecarbonitrile, emphasizing its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 203.24 g/mol

- Melting Point : 173-177 °C

- CAS Number : 1210-12-4

Mechanisms of Biological Activity

9-Anthracenecarbonitrile exhibits several biological activities, primarily through its interactions with proteins and nucleic acids:

- Fluorescent Labeling : It is used as a fluorescent probe in biochemical assays. For instance, it can covalently modify serine residues in myosin subfragment 1, allowing for the study of protein dynamics using fluorescence resonance energy transfer (FRET) spectroscopy .

- Viscosity Modulation : The compound influences the rheological properties of solutions, exhibiting thixotropic and viscoelastic behaviors when incorporated into micellar solutions. This property is significant for applications in drug delivery systems where viscosity can affect the release rates of therapeutic agents .

- Antioxidant Properties : Preliminary studies suggest that derivatives of anthracene compounds, including 9-anthracenecarbonitrile, may possess antioxidant activities that could be beneficial in mitigating oxidative stress-related conditions .

Case Study 1: Protein Dynamics

In a study published in Biochemistry, researchers utilized 9-anthracenecarbonitrile to label specific serine residues in myosin subfragment 1. This labeling allowed for real-time monitoring of conformational changes in myosin during muscle contraction . The findings highlighted the utility of this compound in understanding muscle mechanics at a molecular level.

Case Study 2: Drug Detection

A method developed for the detection of glucocorticoids in plasma involved fluorimetric derivatization using 9-anthracenecarbonitrile. This technique demonstrated high sensitivity and specificity for detecting low concentrations of drugs in biological samples, showcasing its potential application in pharmacokinetics .

Case Study 3: Rheological Effects

Research on the viscoelastic properties induced by 9-anthracenecarbonitrile in aqueous solutions revealed significant changes in viscosity upon irradiation. This study indicated that the compound could be used to modulate the physical properties of drug formulations, potentially improving their efficacy .

Data Table: Biological Activities and Applications

| Biological Activity | Description | Reference |

|---|---|---|

| Fluorescent Probe | Labels proteins for FRET studies; monitors protein dynamics | Hiratsuka et al., 1989 |

| Viscosity Modulation | Alters rheological properties in micellar solutions | Ega et al., 1995 |

| Antioxidant Potential | May exhibit antioxidant properties beneficial for oxidative stress | Apollo Scientific |

| Drug Detection | Used in HPLC methods for sensitive detection of glucocorticoids | Journal of Chromatography |

特性

IUPAC Name |

anthracene-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQZHLAEKAVZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049209 | |

| Record name | 9-Cyanoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | 9-Anthracenecarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000326 [mmHg] | |

| Record name | 9-Anthracenecarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1210-12-4 | |

| Record name | 9-Cyanoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Anthroylnitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Cyanoanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthracenecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Cyanoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthracene-9-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ANTHROYLNITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D39005L8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 9-cyanoanthracene photochemically active?

A1: 9-cyanoanthracene exhibits strong absorption in the UV-Vis region and readily undergoes photodimerization upon UV irradiation. This process involves the formation of a cyclobutane ring between the central rings of two 9-cyanoanthracene molecules. [, , , , , ]

Q2: How does the photodimerization of 9-cyanoanthracene differ from the predictions of the topochemical preformation theory?

A2: The photodimerization of 9-cyanoanthracene yields the trans dimer, a result contradicting the topochemical preformation theory, which predicts the formation of the cis dimer based on the crystal packing of the monomer. This discrepancy highlights the role of structural imperfections, specifically stacking faults bounded by partial dislocations, in facilitating the trans dimer formation. []

Q3: What is the role of defects in the photodimerization of 9-cyanoanthracene?

A3: Defects, particularly stacking faults, play a crucial role in the photodimerization of 9-cyanoanthracene. These imperfections create regions where monomer molecules are arranged in a trans registry, acting as traps for excitation energy and facilitating the formation of the trans dimer. []

Q4: How does the fluorescence of 9-cyanoanthracene change upon UV irradiation?

A4: UV irradiation of 9-cyanoanthracene crystals leads to a significant increase in fluorescence intensity, up to 20 times, without affecting the fluorescence lifetime or the emission maximum. This enhancement is attributed to the photoreaction of trans-9-cyanoanthracene pairs present at defects, resulting in the creation of cis-type traps adjacent to the newly formed photodimer. []

Q5: What unusual behavior does 9-cyanoanthracene exhibit in its fluorescence lifetime in supercritical ethane?

A5: The fluorescence lifetimes of 9-cyanoanthracene in supercritical ethane deviate significantly from the predicted values based on the relationship between the radiative rate constant and the square of the solvent refractive index, particularly at low and near-critical densities. This discrepancy suggests a complex interplay of solute-solvent interactions in the supercritical fluid environment. []

Q6: How does the local density augmentation around 9-cyanoanthracene affect its fluorescence quenching by oxygen in supercritical carbon dioxide?

A6: Local density augmentation around 9-cyanoanthracene in supercritical carbon dioxide, observed at pressures below 10 MPa, significantly influences its fluorescence quenching by oxygen. This local composition enhancement contributes to the complex pressure dependence of the quenching rate constant, deviating from the behavior observed in liquid carbon dioxide and n-hexane. []

Q7: What is the nature of the excimer emission observed in 9-cyanoanthracene crystals?

A7: 9-Cyanoanthracene crystals exhibit excimeric emission, originating from the interaction of an excited-state molecule with a ground-state molecule. The excimer emission in 9-cyanoanthracene crystals has been attributed to a centrosymmetric excimeric species, confirmed through studies of photolytic and thermal cleavage of the photodimer. [, ]

Q8: How does the presence of perylene affect the luminescence of 9-cyanoanthracene crystals?

A8: Perylene-doped 9-cyanoanthracene crystals exhibit an exciplex emission at 520 nm, attributed to the interaction between excited-state 9-cyanoanthracene and ground-state perylene. This exciplex emission is observed alongside the intrinsic excimer emission of 9-cyanoanthracene, indicating efficient energy transfer between these excited states. []

Q9: How does 9-cyanoanthracene act as a photosensitizer in electron transfer reactions?

A9: 9-Cyanoanthracene acts as an electron acceptor in photoinduced electron transfer reactions. Upon excitation, it can accept an electron from electron-rich donor molecules, such as amines and trivalent phosphorus compounds. The efficiency of this process depends on factors like the redox potentials of the donor and acceptor, solvent polarity, and the presence of mediators. [, , , ]

Q10: How does the presence of mediators affect photoinduced electron transfer reactions involving 9-cyanoanthracene?

A10: Aromatic hydrocarbons like phenanthrene and other cyanoanthracenes can act as mediators in photoinduced electron transfer reactions involving 9-cyanoanthracene. These mediators facilitate electron transfer by forming intermediate radical ions, enhancing the overall reaction efficiency. []

Q11: How do the kinetics and energetics of electron transfer from trivalent phosphorus compounds to the excited state of 9-cyanoanthracene differ from theoretical predictions?

A11: Experimental rate constants for electron transfer from trivalent phosphorus compounds to the excited state of 9-cyanoanthracene deviate from the predictions of the Rehm-Weller theory, particularly in the endothermic region. This deviation suggests additional factors influencing the electron transfer process, such as specific solute-solvent interactions or non-equilibrium effects. []

Q12: How does the fluorescence quenching of 9-cyanoanthracene by oxygen provide insights into diffusion-controlled reactions in supercritical fluids?

A12: The pressure dependence of the fluorescence quenching of 9-cyanoanthracene by oxygen in supercritical fluids, particularly carbon dioxide, provides valuable information about diffusion-controlled reactions in these media. The observed behavior deviates from that in liquid solutions, highlighting the unique role of density fluctuations and local composition enhancement in supercritical fluid environments. []

Q13: What are the key spectroscopic features of 9-cyanoanthracene?

A13: 9-Cyanoanthracene exhibits characteristic absorption bands in the UV-Vis region, allowing for the identification and quantification of the molecule in various environments. Additionally, its vibrational frequencies, determined through infrared spectroscopy and DFT calculations, provide insights into its molecular structure and bonding characteristics. []

Q14: How is rotational coherence spectroscopy employed to study the structure of 9-cyanoanthracene and its van der Waals complexes?

A14: Rotational coherence spectroscopy, combined with time-resolved fluorescence depletion, provides detailed information about the rotational constants and structures of 9-cyanoanthracene and its van der Waals complexes with various ligands, including argon and aprotic solvents. This technique helps determine the preferred binding sites and geometries of these weakly bound complexes. [, ]

Q15: How do computational chemistry methods contribute to understanding the photophysical and photochemical properties of 9-cyanoanthracene?

A15: Computational chemistry techniques, particularly density functional theory (DFT) calculations, play a crucial role in predicting and interpreting the electronic structure, spectroscopic properties, and reactivity of 9-cyanoanthracene. These methods aid in understanding the nature of excited states, the energetics of electron transfer processes, and the influence of substituents on the molecule's behavior. [, , , ]

Q16: How do Langmuir-Blodgett films influence the photophysical behavior of 9-cyanoanthracene?

A16: Incorporating 9-cyanoanthracene into Langmuir-Blodgett (LB) films, often mixed with stearic acid, provides a controlled environment to study its photophysical properties. The organization of 9-cyanoanthracene molecules within these films can lead to the formation of aggregates, influencing its fluorescence behavior and promoting excimer formation. []

Q17: How can the reversible photodimerization of 9-cyanoanthracene be utilized in material applications?

A17: The reversible photodimerization of 9-cyanoanthracene holds potential for applications in materials science, particularly in the development of photochromic materials, where the molecule's absorption and emission properties can be switched by light irradiation. []

Q18: How can 9-cyanoanthracene be used to study energy dissipation in supercritical fluids?

A18: 9-Cyanoanthracene serves as a valuable probe to investigate energy dissipation mechanisms in supercritical fluids. By monitoring its fluorescence quantum yields and excited-state lifetimes in different supercritical environments, researchers can gain insights into the coupling and energy transfer processes between solute molecules and the surrounding fluid. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。